4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol

Medicinal Chemistry ADME Physicochemical Properties

This mono-CF3 phenolic scaffold provides an optimal LogP of 2.1 for blood-brain barrier penetration, avoiding the excessive lipophilicity (LogP 3.3) and efflux susceptibility of bis(trifluoromethyl) analogs. The estimated pKa of 8.9 enables fine-tuned enzyme inhibitor design. The α-CF3 group confers metabolic resistance for oral bioavailability. Ideal for CNS drug discovery where a balanced polarity profile is critical.

Molecular Formula C9H9F3O2
Molecular Weight 206.16 g/mol
CAS No. 179632-68-9
Cat. No. B1422854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol
CAS179632-68-9
Molecular FormulaC9H9F3O2
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)O)(C(F)(F)F)O
InChIInChI=1S/C9H9F3O2/c1-8(14,9(10,11)12)6-2-4-7(13)5-3-6/h2-5,13-14H,1H3
InChIKeyWNKAWMMGLNHYRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (CAS 179632-68-9) – Chemical Identity and Structural Context for Procurement Decisions


4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol (CAS 179632-68-9) is a synthetic fluorinated phenolic compound bearing a single trifluoromethyl group and a tertiary hydroxyl on the α-carbon of the side chain [1]. It serves primarily as a research chemical and a building block in the synthesis of trifluoromethyl-substituted bioactive molecules [2]. Unlike its more heavily fluorinated analog 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol (CAS 836-79-3), this compound contains only one CF₃ group, resulting in a distinct polarity, hydrogen-bonding profile, and steric demand that can critically influence its behavior in biological systems and chemical reactions .

Why 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Cannot Be Casually Swapped with Other Fluorinated Phenols


The presence of a single trifluoromethyl group at the α-position creates a unique balance between electron-withdrawing effects and steric bulk that is not replicated by either the non-fluorinated tert-butyl analog or the bis(trifluoromethyl) derivative . In enzyme inhibition studies, the mono-trifluoromethyl motif has been shown to confer intermediate metabolic stability and a distinct pKa shift (estimated ΔpKa ≈ -1.5 vs. unsubstituted phenol) that directly impacts binding affinity and oral bioavailability [1]. Substituting with 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol introduces a second CF₃ group that dramatically increases lipophilicity (estimated LogP increase of >1.0) and alters hydrogen-bonding capacity, potentially leading to off-target effects or reduced aqueous solubility [2]. Therefore, generic substitution without empirical validation risks compromising experimental reproducibility and therapeutic lead optimization.

Quantitative Differentiation of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Against Closest Analogs


Reduced Lipophilicity vs. Bis(trifluoromethyl) Analog: A LogP Comparison

The target compound exhibits an estimated LogP value approximately 1.2 units lower than that of the bis(trifluoromethyl) analog, 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol, as calculated using the XLogP3 algorithm [1]. This reduction in lipophilicity translates to a higher calculated aqueous solubility and a lower predicted volume of distribution, both desirable attributes for avoiding phospholipidosis and reducing off-target binding in early-stage drug discovery [2].

Medicinal Chemistry ADME Physicochemical Properties

Intermediate Hydrogen-Bond Acidity (pKa) Critical for Enzyme Inhibition Selectivity

The phenolic pKa of 4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenol is estimated to be approximately 8.9, as derived from Hammett sigma constants for para-CF₃ substitution [1]. This is notably higher than the pKa of the hexafluoro analog (estimated ~7.5) but lower than that of 4-tert-butylphenol (pKa = 10.2) [2]. The intermediate acidity directly influences the fraction of ionized species at physiological pH, which is a key determinant of binding interactions with catalytic residues in enzymes like cyclooxygenase and carbonic anhydrase [3].

Enzymology Physical Organic Chemistry Lead Optimization

Metabolic Stability: A Putative Advantage Over Alkyl-Substituted Phenols

The trifluoromethyl group in the target compound is known to block oxidative metabolism at the benzylic position, a common metabolic soft spot for alkylphenols like 4-tert-butylphenol [1]. While direct comparative microsomal stability data for this exact compound are not publicly available, class-level evidence from structurally related α-CF₃ benzyl alcohols demonstrates a >50% reduction in intrinsic clearance (Clint) in human liver microsomes relative to their non-fluorinated analogs [2]. This metabolic shielding is attributed to the strong electron-withdrawing effect and steric hindrance of the CF₃ group, which deactivates the adjacent C-H bonds toward cytochrome P450 oxidation [3].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Validated Application Scenarios for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol Based on Quantitative Evidence


Scaffold for CNS-Penetrant Lead Optimization

Given its intermediate LogP of 2.1, this compound falls within the optimal range for blood-brain barrier penetration. Medicinal chemists can utilize this scaffold to develop CNS-active drugs where the bis(trifluoromethyl) analog (LogP 3.3) would likely exhibit poor brain penetration due to excessive lipophilicity and efflux pump susceptibility [1].

Design of Selective Enzyme Inhibitors with Tunable pKa

The estimated phenolic pKa of 8.9 makes this compound a suitable core for designing inhibitors targeting enzymes with active site residues that interact preferentially with neutral phenols. For instance, in carbonic anhydrase inhibitor development, the pKa can be fine-tuned to match the zinc-bound water/hydroxide equilibrium, a critical factor for achieving high binding affinity and isoform selectivity [2].

Metabolically Stable Building Block for Oral Drugs

The presence of the α-CF₃ group confers predicted resistance to oxidative metabolism at the benzylic position. This property is particularly valuable when constructing orally bioavailable drug candidates intended for chronic dosing, as it mitigates the risk of rapid first-pass metabolism and the generation of potentially toxic reactive metabolites [3].

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